4-Ethenyl-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1803610-09-4 . It has a molecular weight of 162.64 and its IUPAC name is 4-vinylthiazol-2-amine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C5H7ClN2S . The InChI Code is 1S/C5H6N2S.ClH/c1-2-4-3-8-5(6)7-4;/h2-3H,1H2,(H2,6,7);1H .Physical and Chemical Properties Analysis
This compound is a powder . Its storage temperature is -10 degrees . The boiling point is not specified in the retrieved sources .Scientific Research Applications
Anti-inflammatory Activity
4-Ethenyl-1,3-thiazol-2-amine hydrochloride derivatives have been investigated for their anti-inflammatory activity. A study found that these compounds inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases like asthma and rheumatoid arthritis. The study emphasizes the importance of optimizing these thiazole compounds for enhanced biological activity (Suh et al., 2012).
Neurodegenerative Disease Therapeutics
Thiazol-2-amines, including 4-Ethenyl-1,3-thiazol-2-amine, have been explored as potential neurodegenerative therapeutics. They exhibit dual inhibitory properties against DNase I and 5-LO enzymes, both relevant to Alzheimer's disease. Additionally, these compounds possess anti-inflammatory properties, making them promising candidates for Alzheimer's therapeutics (Šmelcerović et al., 2019).
Structural and Physical Characterization
The structural and physical properties of thiazol-2-amine derivatives have been extensively studied. Research involving the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, for example, includes analysis of its crystal structure and physical parameters, providing insights into the compound's stability and interaction properties (GayathriB. et al., 2019).
Antimicrobial Applications
Some this compound derivatives have shown promising antimicrobial properties. A study highlighted the moderate antibacterial activity of these derivatives against certain bacteria and high antifungal activity against fungal strains like Candida albicans (Kubba & Rahim, 2018).
Corrosion Inhibition
Thiazol-2-amine derivatives, including 4-Ethenyl-1,3-thiazol-2-amine, have been studied as corrosion inhibitors. These compounds are particularly effective against the corrosion of metals like iron, offering potential applications in industrial maintenance (Kaya et al., 2016).
Safety and Hazards
The safety information available indicates that 4-Ethenyl-1,3-thiazol-2-amine hydrochloride has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been reported to influence several biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Properties
IUPAC Name |
4-ethenyl-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-2-4-3-8-5(6)7-4;/h2-3H,1H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXGJDWGLBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.